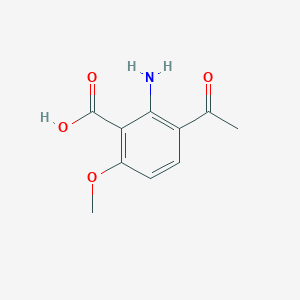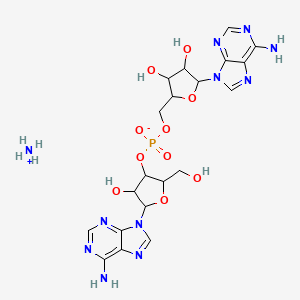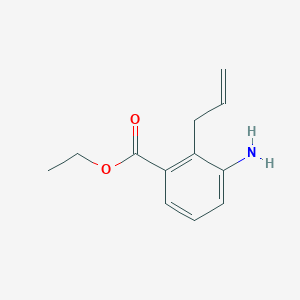
4-Bromo-1-(2-fluoro-ethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-fluoro-ethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of bromine and fluorine atoms in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-fluoro-ethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, bromine, and 2-fluoroethylamine.
Bromination: The indole is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the indole ring.
Alkylation: The brominated indole is then subjected to alkylation with 2-fluoroethylamine under basic conditions to introduce the 2-fluoroethyl group at the nitrogen atom of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(2-fluoro-ethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted indoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-1-(2-fluoro-ethyl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in various biochemical pathways.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2-fluoro-ethyl)-1H-indole is not well-documented. like other indole derivatives, it is likely to interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms may enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-(2-fluoro-ethyl)-3-methyl-1H-pyrazole
- 2,5-Difluoronitrobenzene
- 1-Fluoro-2-nitrobenzene
Comparison
4-Bromo-1-(2-fluoro-ethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in various applications.
Propriétés
Formule moléculaire |
C10H9BrFN |
|---|---|
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
4-bromo-1-(2-fluoroethyl)indole |
InChI |
InChI=1S/C10H9BrFN/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7H2 |
Clé InChI |
PYHAANLYGNNMMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2CCF)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)






![3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12071896.png)
